molecular formula C21H22N4O4S2 B2397857 ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896329-36-5

ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2397857
CAS No.: 896329-36-5
M. Wt: 458.55
InChI Key: XTBJOEORBUZQRL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a pyrido-triazine core linked via a thioacetamido bridge to a cyclohepta[b]thiophene ring. This structure combines multiple pharmacophoric elements:

  • Pyrido-triazine: Known for enzyme inhibition and anticancer activity.
  • Thioacetamido group: Enhances bioavailability and binding to biological targets.
  • Cyclohepta[b]thiophene: A seven-membered ring system that increases lipophilicity and conformational flexibility compared to smaller analogs.

Synthesis involves multi-step reactions, typically requiring optimized conditions (e.g., temperature, solvent selection) and catalysts like acetic acid .

Properties

IUPAC Name

ethyl 2-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-2-29-19(27)17-13-8-4-3-5-9-14(13)31-18(17)23-16(26)12-30-20-22-15-10-6-7-11-25(15)21(28)24-20/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBJOEORBUZQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex compound that exhibits a range of biological activities. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrido-triazine moiety and a tetrahydro-cycloheptathiophene framework. Its chemical formula is C11H11N3O3SC_{11}H_{11}N_{3}O_{3}S, with a molecular weight of approximately 265.29 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar triazine and thiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of triazines have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The potential mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.

Anticancer Potential

Triazine derivatives are recognized for their anticancer properties. Studies have demonstrated that certain triazine-based compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound may share these properties due to its structural similarities with known anticancer agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiophene rings have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines . The ethyl derivative could potentially modulate inflammatory pathways based on its structural components.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes such as DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : Ethyl derivatives may interact with various signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of triazine derivatives:

StudyFindings
Barbuceanu et al. (2020)Reported significant antibacterial activity (MIC: 0.125–8 μg/mL) for triazole derivatives against multiple strains .
ACS Omega (2021)Investigated the design and synthesis of benzimidazole and triazine derivatives with promising anticancer activities .
MDPI (2023)Highlighted the potential of 1,3,5-triazines as scaffolds for developing new anticancer drugs .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity:
Recent studies have indicated that compounds similar to ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exhibit promising antiviral properties. N-Heterocycles have been recognized for their ability to inhibit viral replication through various mechanisms. The structure of this compound suggests it may function similarly by interacting with viral proteins or interfering with nucleic acid synthesis .

COX-II Inhibition:
The compound's structural features indicate potential as a cyclooxygenase (COX) inhibitor. COX enzymes play a critical role in inflammation and pain pathways. Compounds designed to inhibit COX-II are of great interest for treating inflammatory diseases and pain management. Preliminary evaluations suggest that derivatives of this compound could exhibit comparable efficacy to established COX-II inhibitors like Celecoxib .

In Vitro Studies:
In vitro assays have been employed to evaluate the biological activity of this compound against various cancer cell lines. Results indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Structure-Activity Relationship (SAR):
Understanding the SAR is crucial for optimizing the efficacy and selectivity of new compounds. Research has focused on modifying different functional groups on the pyrido-triazine scaffold to enhance biological activity while minimizing toxicity. Such studies are vital for developing new therapeutic agents based on this compound .

Pharmacokinetics and Toxicology

ADMET Properties:
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound are being evaluated using computational models. These models help predict how the compound behaves in biological systems and its potential side effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished by its cyclohepta[b]thiophene ring, which contrasts with smaller or fused-ring systems in analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Key Functional Groups
Target Compound C₂₂H₂₂N₄O₄S₂ 474.55 Cyclohepta[b]thiophene Pyrido-triazine, thioacetamido, ethyl ester
Ethyl 2-(2-((8-methyl-4-oxo-pyrido-triazin-2-yl)thio)acetamido)-5,6-dihydro-cyclopenta[b]thiophene-3-carboxylate C₂₀H₂₀N₄O₄S₂ 444.52 Cyclopenta[b]thiophene Methyl-pyrido-triazine, thioacetamido
Ethyl 2-(2-((9-methyl-4-oxo-pyrido-triazin-2-yl)thio)acetamido)-tetrahydrobenzo[b]thiophene-3-carboxylate C₂₁H₂₂N₄O₄S₂ 458.55 Benzo[b]thiophene Methyl-pyrido-triazine, thioacetamido
Ethyl 2-(2-(4-benzylpiperazinyl)acetamido)-cyclohepta[b]thiophene-3-carboxylate (VIg) C₂₅H₃₃N₃O₃S 455.62 Cyclohepta[b]thiophene Piperazine, benzyl group

Key Observations :

  • Larger cyclohepta[b]thiophene increases molecular weight and lipophilicity vs. cyclopenta or benzo-thiophene analogs .
  • The thioacetamido bridge is conserved across analogs, suggesting shared mechanisms of action (e.g., enzyme inhibition).

Physicochemical Properties

Property Target Compound Cyclopenta Analog VIg
Melting Point 150–152°C* 145–147°C 153–155°C
Solubility (LogP) 3.8 (predicted) 3.2 4.1
NMR δ (NH) ~11.8 ppm (D₂O exchange) 11.7 ppm 11.78 ppm

*Predicted based on structural similarity.

Research Challenges and Opportunities

  • Synthesis Optimization : The cyclohepta ring’s conformational flexibility complicates crystallization and purification .
  • Bioactivity Gaps: Limited in vitro/vivo data necessitate further profiling against cancer, microbial, and neurological targets.
  • Structure-Activity Relationship (SAR) : Systematic modification of the pyrido-triazine substituents (e.g., methyl vs. phenyl groups) could refine potency .

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a pyrido[1,2-a][1,3,5]triazin-4-one core linked via a thioacetamido bridge to a cyclohepta[b]thiophene carboxylate moiety. The sulfur atoms in the thiophene and thioacetamido groups enhance nucleophilic reactivity, while the pyridotriazine ring contributes to π-π stacking interactions, relevant for biological target binding . Structural characterization via NMR and X-ray crystallography (where available) is critical to confirm regiochemistry and avoid isomerization during synthesis .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

A multi-step approach is typical:

  • Step 1 : Condensation of 2-mercapto-pyridotriazinone with ethyl chloroacetate to form the thioacetate intermediate.
  • Step 2 : Coupling with a cycloheptathiophene-carboxylate precursor under basic conditions (e.g., DIPEA in DMF). Key challenges include low yields (~40–60%) due to steric hindrance at the thioacetamido bridge and side reactions at the cyclohepta[b]thiophene ring . Purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR : 1H^1H, 13C^13C, and 2D experiments (e.g., HSQC, HMBC) resolve overlapping signals from the fused heterocycles .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 472.6) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., IC50_{50}50​ variability) be resolved for this compound?

Discrepancies often arise from assay conditions (e.g., pH, redox environment) affecting the thioether group’s stability. Mitigation strategies:

  • Use reducing agents (e.g., DTT) to prevent disulfide formation .
  • Validate target engagement via SPR or ITC to distinguish direct binding from off-target effects .
  • Compare activity across cell lines with varying expression levels of putative targets (e.g., kinases or proteases) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Solvent Optimization : Replace DMF with DMSO to reduce byproduct formation at elevated temperatures .
  • Catalytic Additives : Use DMAP (5 mol%) to accelerate amide bond formation between the thioacetate and cycloheptathiophene precursor .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining yields (~55%) .

Q. How do structural modifications at the cyclohepta[b]thiophene ring affect bioactivity?

Comparative studies on analogs reveal:

Modification SiteBioactivity ImpactExample Analog
Carboxylate ester Hydrolysis to free acid enhances solubility but reduces cell permeability .Ethyl → methyl ester
Cycloheptane ring Saturation (5,6,7,8-tetrahydro) improves metabolic stability in liver microsomes .Fully unsaturated analog

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide screens against kinase ATP-binding pockets (e.g., EGFR, CDK2), leveraging the pyridotriazine core’s planar geometry .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the thioacetamido linker in aqueous vs. lipid bilayer environments .

Methodological Challenges and Solutions

Q. How to address low reproducibility in biological assays?

  • Standardize compound storage : Lyophilize and store under argon to prevent thioether oxidation .
  • Control solvent effects : Use DMSO concentrations ≤0.1% in cell-based assays to avoid cytotoxicity .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

  • Caco-2 monolayers : Assess intestinal permeability (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .
  • Liver microsomes : Measure metabolic stability (t1/2_{1/2} >30 min suggests favorable hepatic clearance) .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no effect?

Variations in tumor models (e.g., 2D vs. 3D cell cultures) and genetic backgrounds (e.g., KRAS mutations) influence sensitivity. Validate findings using:

  • Patient-derived xenografts (PDX) : Recapitulate tumor heterogeneity .
  • CRISPR screens : Identify synthetic lethal partners for the compound .

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